molecular formula C₁₉H₂₇D₃O₂ B1155635 Androst-4-ene-3β,17α-diol-d3

Androst-4-ene-3β,17α-diol-d3

Cat. No.: B1155635
M. Wt: 293.46
Attention: For research use only. Not for human or veterinary use.
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Description

Androst-4-ene-3β,17α-diol-d3 is a deuterated analog of the endogenous steroid androst-4-ene-3β,17α-diol, where three hydrogen atoms are replaced with deuterium at specific positions. This modification enhances its utility as a stable isotope-labeled internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), enabling precise quantification of endogenous steroids in biological matrices . Structurally, it retains the Δ⁴-ene (double bond at C4–C5) and hydroxyl groups at C3β and C17α positions, which are critical for its interactions with steroidogenic enzymes and receptors. Its primary applications lie in metabolic studies, doping control, and pharmacokinetic research, where isotopic labeling helps distinguish exogenous administration from endogenous production .

Properties

Molecular Formula

C₁₉H₂₇D₃O₂

Molecular Weight

293.46

Synonyms

Δ4-Androstene-3β,17α-diol-d3;  (3β,17α)-Androst-4-ene-3,17-diol-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between Androst-4-ene-3β,17α-diol-d3 and related steroids:

Compound Name Structure Highlights Biological Activity/Function Regulatory Status (Sports) Key References
This compound Δ⁴-ene, 3β-OH, 17α-OH, deuterated at C2/C3 Used as an isotopic tracer; minimal direct hormonal activity due to deuterium-induced metabolic stability. Not explicitly banned; used in testing
Androst-4-ene-3β,17β-diol Δ⁴-ene, 3β-OH, 17β-OH Precursor to testosterone; weakly androgenic. Prohibited in sports if administered exogenously. Banned (WADA)
Androst-5-ene-3β,17β-diol (Δ5-diol) Δ⁵-ene, 3β-OH, 17β-OH Potent estrogenic activity in breast cancer cells (EC₅₀ = 2 nM); binds estrogen receptors without aromatization. Not explicitly listed
Androst-4-ene-3,17-dione Δ⁴-ene, 3-keto, 17-keto Key intermediate in testosterone synthesis; metabolized to estrogens or androgens. Used in membrane filtration studies for endocrine disruptor removal. Banned (WADA)
5α-Androstane-3β,17α-diol Saturated A-ring, 3β-OH, 17α-OH Metabolite of dihydrotestosterone; minimal bioactivity. Banned (WADA)

Metabolic and Pharmacokinetic Differences

  • Deuterium Isotope Effect: The deuterium labeling in this compound reduces its metabolic turnover by enzymes like 5α-reductase and cytochrome P450, prolonging its half-life compared to non-deuterated analogs .
  • Receptor Binding : Androst-5-ene-3β,17β-diol (Δ5-diol) exhibits high affinity for estrogen receptors (Kd ≈ 11 nM), whereas Androst-4-ene-3β,17α-diol shows negligible binding due to its 17α-OH configuration .
  • Enzymatic Conversion : Androst-4-ene-3,17-dione is rapidly reduced to testosterone or aromatized to estrone, while Androst-4-ene-3β,17α-diol is primarily sulfated or glucuronidated for excretion .

Key Research Findings

Deuterium-Labeled Synthesis : Deuterated steroids like this compound are synthesized via epoxidation and reductive opening of intermediates such as 5α-androst-2-ene-5α,17β-diol, ensuring stereochemical integrity via deuterium NMR .

Estrogenic Potency : Androst-5-ene-3β,17β-diol stimulates ZR-75-1 breast cancer cell proliferation (3-fold increase at 2.5 nM), exceeding DHEA’s efficacy by 250-fold .

Regulatory Challenges: The structural similarity of endogenous steroids complicates doping tests; isotopic labeling (e.g., d3) is essential for accurate detection .

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